1-(2,2-Dinitroethenyl)-4-methoxybenzene
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Overview
Description
1-(2,2-Dinitroethenyl)-4-methoxybenzene: is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a dinitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dinitroethenyl)-4-methoxybenzene typically involves the nitration of 4-methoxybenzene followed by the introduction of the dinitroethenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the dinitroethenyl group can be achieved through a reaction with dinitroethylene derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dinitroethenyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dinitroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various halogenated derivatives.
Scientific Research Applications
1-(2,2-Dinitroethenyl)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and explosives due to its reactive nature
Mechanism of Action
The mechanism of action of 1-(2,2-Dinitroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The dinitroethenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and solubility. The pathways involved may include radical formation, nucleophilic attack, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-hydrazino-2,2-dinitroethylene:
1-(1-Amino-2,2-dinitroethenyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol:
Uniqueness
1-(2,2-Dinitroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dinitroethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
109520-77-6 |
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Molecular Formula |
C9H8N2O5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
1-(2,2-dinitroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8N2O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3 |
InChI Key |
KAWARHXOXHWRMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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